

Technical Guide: 6-(Piperidin-2-yl)quinoline and its Analogs

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Compound of Interest

Compound Name: 6-(Piperidin-2-yl)quinoline

Cat. No.: B15309801

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **6-(Piperidin-2-yl)quinoline** and its structurally related analogs. Due to the limited availability of specific data for **6-(Piperidin-2-yl)quinoline**, this document focuses on the synthesis, chemical properties, and biological activities of closely related piperidinyl-quinoline derivatives, offering valuable insights for research and drug development in this area.

Chemical Identification and Properties

A definitive CAS number for **6-(Piperidin-2-yl)quinoline** could not be readily identified in publicly accessible databases. This suggests that this specific isomer may not be a widely synthesized or commercially available compound. However, CAS numbers for positional isomers and related derivatives have been reported:

Compound Name	CAS Number
6-(Piperidin-4-yl)quinoline	1020277-40-0
3-(Piperidin-4-yl)quinoline	256372-18-6[1]
6-Methoxy-4-[(2S)-piperidin-2-yl]quinoline	1446929-43-6[2][3]
6-(Piperazin-1-yl)quinoline	468094-05-5[4]
2-Methyl-6-(piperazin-1-yl)quinoline	1512946-85-8[5]
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride	1333256-43-1[6]
6-Nitro-2-piperazin-1-yl-quinoline	77372-73-7[7][8]
2-Piperazine-4-amino-6,7-dimethoxy quinoline hydrochloride	84050-22-6[9]

The core structure of **6-(Piperidin-2-yl)quinoline** consists of a quinoline ring substituted at the 6-position with a piperidin-2-yl group. The physicochemical properties of this specific compound are not documented; however, based on its structure, it is expected to be a basic compound with a calculated molecular weight of 212.29 g/mol .

Synthesis and Experimental Protocols

The synthesis of piperidiny-quinolines can be achieved through various synthetic routes. A common strategy involves the coupling of a functionalized quinoline derivative with a corresponding piperidine moiety.

General Synthesis of 4-Aminoquinoline-Piperidine Conjugates

A prevalent method for synthesizing 4-aminoquinoline derivatives involves the reaction of 4-chloroquinolines with appropriate piperidine-containing amines.[10][11]

Experimental Protocol:

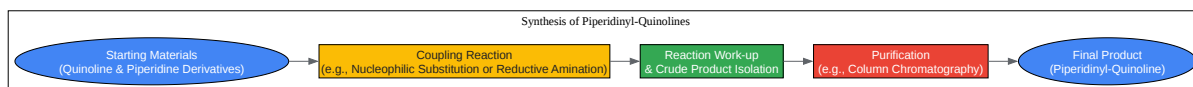
A mixture of a 4-chloroquinoline derivative and a piperidine-based amine is heated, often under microwave irradiation, in the absence of a solvent ('neat'). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is purified, typically by column chromatography, to yield the desired 4-aminoquinoline-piperidine conjugate.[11]

Reductive Amination for (Aminomethyl)quinoline-Piperidine Scaffolds

(Aminomethyl)quinoline derivatives can be synthesized via reductive amination of quinoline carboxaldehydes with piperidine-containing amines.[11]

Experimental Protocol:

To a solution of a quinoline carboxaldehyde in a suitable solvent (e.g., methanol), the piperidine amine is added, followed by a reducing agent such as sodium borohydride (NaBH_4). The reaction is stirred at room temperature until completion. The crude product is then purified, for instance, by automated reversed-phase column chromatography, to obtain the pure (aminomethyl)quinoline-piperidine product.[11]



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General workflow for the synthesis of piperidinyl-quinolines.

Biological Activity and Therapeutic Potential

Quinoline and piperidine moieties are prevalent scaffolds in medicinal chemistry, and their combination has led to the discovery of compounds with a wide range of biological activities.

[12][13][14]

Antimalarial Activity

Several studies have focused on the development of quinoline-piperidine conjugates as potent antiparasmodial agents, often inspired by the structure of chloroquine.[10][15] These compounds are designed to be effective against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*. [10][15]

Quantitative Data on Antiplasmodial Activity:

Compound Series	<i>P. falciparum</i> Strain	IC50 (nM)	Cytotoxicity (CC50)	Reference
4-Aminoquinoline Derivatives	NF54 (CQ-sensitive)	Potent nanomolar range	Not cytotoxic at max. tested concentration	[10][15]
4-Aminoquinoline Derivatives	K1 (CQ-resistant)	Potent nanomolar range	Not cytotoxic at max. tested concentration	[10][15]

Anticancer Activity

Derivatives of quinoline are known to exhibit anticancer properties.[12][13] The incorporation of a piperidine ring can modulate the pharmacological profile of these compounds. For instance, novel 2-(benzimidazol-2-yl)quinoxalines containing a piperidine moiety have been synthesized and evaluated for their antitumor activity.[16][17]

Other Biological Activities

The versatile quinoline nucleus has been associated with a broad spectrum of pharmacological effects, including:

- Antimicrobial[12]
- Anticonvulsant[12]
- Anti-inflammatory[12]

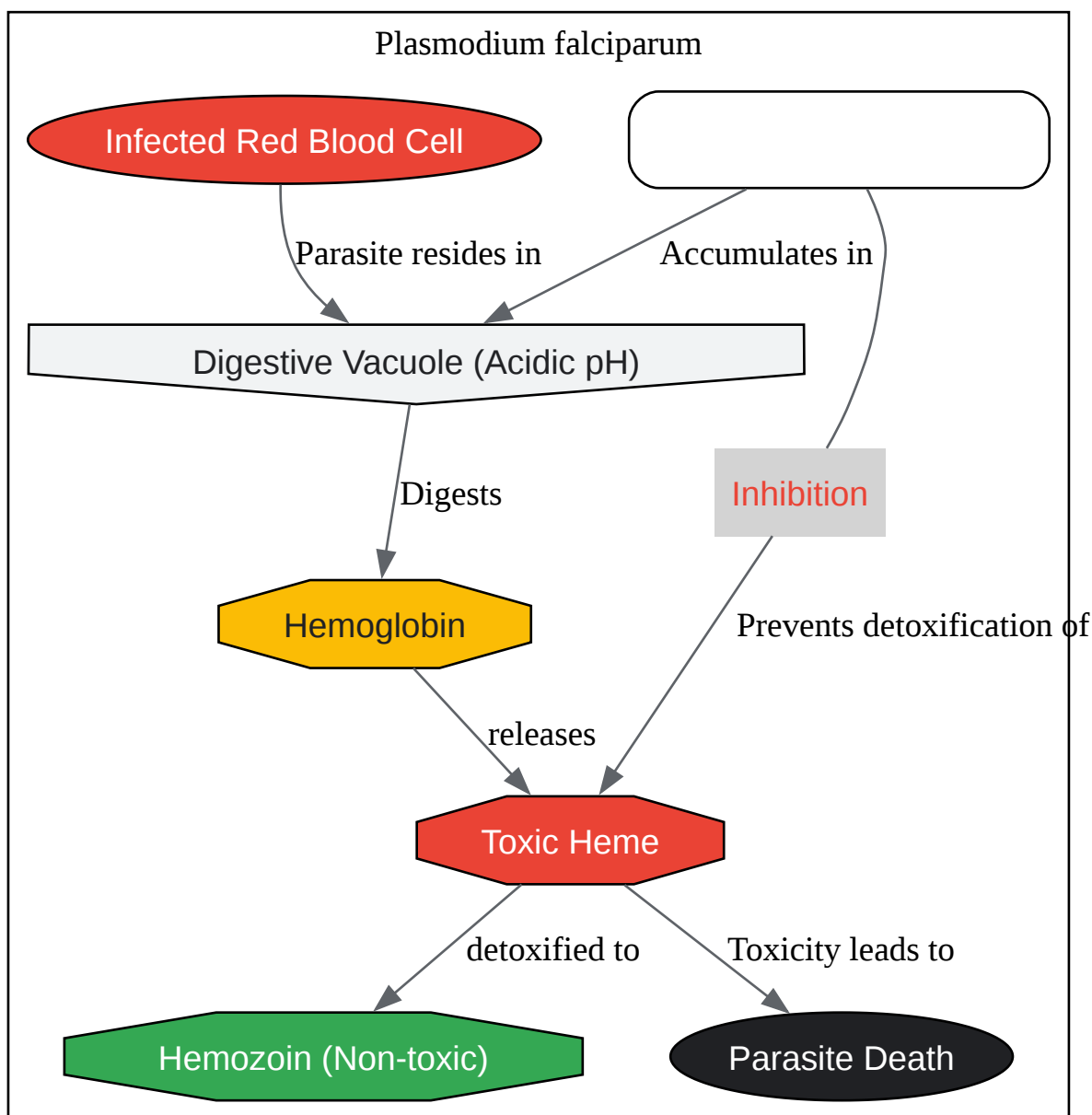
- Cardiovascular activities[[12](#)]

The specific biological activities of **6-(Piperidin-2-yl)quinoline** have not been reported.

However, the data from related structures strongly suggest that this compound class warrants further investigation for various therapeutic applications.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by **6-(Piperidin-2-yl)quinoline** are unknown, the mechanisms of action for related antimalarial quinolines are better understood. For example, 4-aminoquinolines are thought to exert their antiplasmodial effect by accumulating in the acidic food vacuole of the parasite. There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to the buildup of toxic heme and ultimately parasite death.



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